molecular formula C14H11FO3 B6378181 5-(4-Fluoro-3-methoxyphenyl)-2-formylphenol, 95% CAS No. 1262003-82-6

5-(4-Fluoro-3-methoxyphenyl)-2-formylphenol, 95%

Cat. No. B6378181
CAS RN: 1262003-82-6
M. Wt: 246.23 g/mol
InChI Key: MZFCJZJIWRECHM-UHFFFAOYSA-N
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Description

5-(4-Fluoro-3-methoxyphenyl)-2-formylphenol (95%) is an organic compound with a wide range of uses in scientific research and laboratory experiments. It is a type of phenol, a class of compounds that have a hydroxyl group attached to an aromatic ring, and is a derivative of benzene. This compound has a number of unique properties that make it useful for a variety of applications in the laboratory.

Mechanism of Action

The mechanism of action of 5-(4-Fluoro-3-methoxyphenyl)-2-formylphenol (95%) is not yet fully understood. However, it is believed that the compound acts as an electron-withdrawing group, which makes it useful in the synthesis of organic compounds. It is also believed to be a nucleophile, which means that it can react with electrophiles to form new compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-Fluoro-3-methoxyphenyl)-2-formylphenol (95%) have not been extensively studied. However, some studies have suggested that the compound may have anti-inflammatory and anti-oxidant properties. Additionally, it has been suggested that it may have an anti-cancer effect, although more research is needed to confirm this.

Advantages and Limitations for Lab Experiments

The main advantage of using 5-(4-Fluoro-3-methoxyphenyl)-2-formylphenol (95%) in laboratory experiments is its high yield. Additionally, it is relatively easy to obtain and is relatively stable in the presence of air, light, and moisture. However, the compound is sensitive to heat and can decompose at temperatures above 100°C. Additionally, it is not soluble in water, so it must be used in an organic solvent.

Future Directions

There are a number of potential future directions for 5-(4-Fluoro-3-methoxyphenyl)-2-formylphenol (95%). For example, further research could be conducted to explore its potential anti-cancer and anti-inflammatory effects. Additionally, further studies could be conducted to explore its potential applications in the synthesis of pharmaceuticals and other biologically active compounds. Finally, further research could be conducted to explore its potential as a starting material for the synthesis of polymers.

Synthesis Methods

5-(4-Fluoro-3-methoxyphenyl)-2-formylphenol (95%) is synthesized through a two-step process. The first step involves the reaction of 4-fluoro-3-methoxyphenol with formic acid in the presence of a catalyst, such as sulfuric acid. This reaction produces 5-(4-fluoro-3-methoxyphenyl)-2-formylphenol (95%) and formic acid. The second step involves the removal of the formic acid by steam distillation. This two-step process results in a yield of approximately 95% of the desired compound.

Scientific Research Applications

5-(4-Fluoro-3-methoxyphenyl)-2-formylphenol (95%) has a variety of applications in scientific research. It is used as a reagent in the synthesis of a variety of organic compounds, including pyridines, furans, and thiophenes. It is also used as a starting material in the synthesis of pharmaceuticals and other biologically active compounds. Additionally, this compound has been used in the synthesis of a variety of polymers, such as polyamides, polyesters, and polyurethanes.

properties

IUPAC Name

4-(4-fluoro-3-methoxyphenyl)-2-hydroxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO3/c1-18-14-7-10(4-5-12(14)15)9-2-3-11(8-16)13(17)6-9/h2-8,17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZFCJZJIWRECHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)C=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00685179
Record name 4'-Fluoro-3-hydroxy-3'-methoxy[1,1'-biphenyl]-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00685179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1262003-82-6
Record name 4'-Fluoro-3-hydroxy-3'-methoxy[1,1'-biphenyl]-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00685179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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